{7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol
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Overview
Description
{7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is a chemical compound with the molecular formula C₉H₁₄N₄O It is a member of the triazolopyrimidine family, characterized by a triazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of a cyclopropylamine derivative with a suitable triazole precursor, followed by cyclization to form the triazolopyrimidine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkoxides, amines, and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- {7-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol
- {7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol
Uniqueness
{7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(7-cyclopropyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol |
InChI |
InChI=1S/C9H14N4O/c14-5-8-11-9-10-4-3-7(6-1-2-6)13(9)12-8/h6-7,14H,1-5H2,(H,10,11,12) |
InChI Key |
YJPIPHFFWAXAEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CCNC3=NC(=NN23)CO |
Origin of Product |
United States |
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